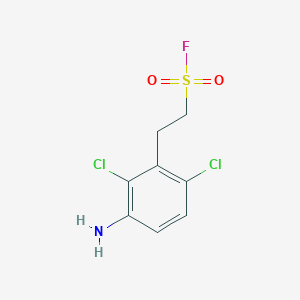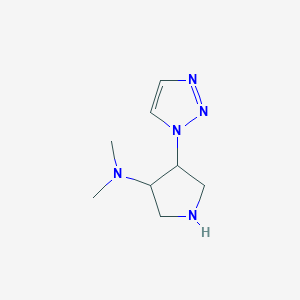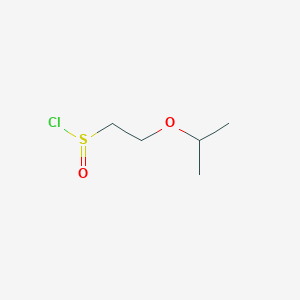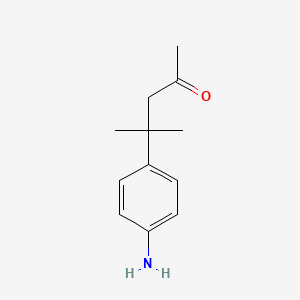![molecular formula C22H25NO4 B13199803 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with as the starting material. The fluorenyl group is introduced using , followed by coupling.
Industrial Production: While industrial-scale production details are scarce, researchers typically employ solid-phase peptide synthesis (SPPS) techniques to prepare this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Reagents like Fmoc-allyl-Gly-OH , Boc-Gly-OH , and 4-pentynoic acid are used in its synthesis.
Major Products: The primary product is the fully protected amino acid with the fluorenyl group attached.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for peptide synthesis due to its unique structure.
Biology: It can serve as a probe in studies related to protein-ligand interactions.
Medicine: Investigations into its bioactivity may reveal potential therapeutic applications.
Industry: Its use in the pharmaceutical industry is promising.
Mechanism of Action
Targets and Pathways: The compound’s mechanism likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its fluorenyl modification sets it apart from other amino acids.
Similar Compounds: Other derivatives include (2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpropanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-13(2)14(3)20(21(24)25)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
SVPJHFGRSITUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
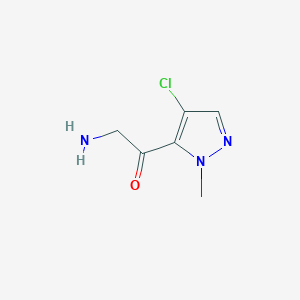
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
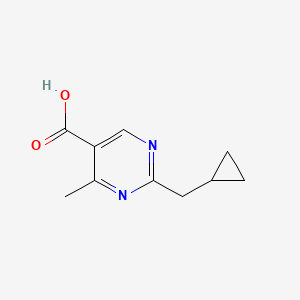
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
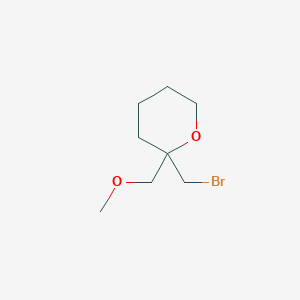
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
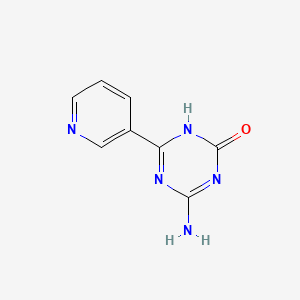
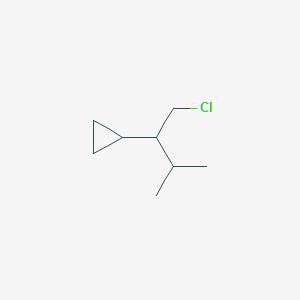
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
